

Application Notes and Protocols for Acid Green 25 in Plant Tissue Staining

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of **Acid Green 25**, also known as Alizarin Cyanine Green, as a histological stain for plant tissues. While specific documented protocols for **Acid Green 25** in plant science are not widely available, this guide offers a generalized protocol adapted from established methods for similar anionic dyes, such as Fast Green FCF.

Introduction

Acid Green 25 is a water-soluble, anionic anthraquinone dye.[1][2] In biological staining, it is valued for its ability to impart a vibrant green color, making it a useful counterstain for visualizing cellular structures.[3][4] Its mechanism of action involves the electrostatic attraction between the negatively charged sulfonate groups of the dye and positively charged proteins and other components within the plant cell wall and cytoplasm.[5] This allows for the differentiation of various tissue types, particularly when used in conjunction with a primary stain that targets lignified or cutinized tissues.

Data Presentation

Due to the limited availability of specific quantitative data for **Acid Green 25** in plant tissues, the following table provides a recommended starting point for optimization, based on protocols for the functionally similar Fast Green FCF stain.



Parameter	Recommended Range/Value	Notes
Stain Concentration	0.1% - 0.5% (w/v) in 95% ethanol or clove oil	Higher concentrations may require shorter staining times.
Staining Time	30 seconds - 2 minutes	Optimal time will vary with tissue type and thickness.
Solvent	95% Ethanol or Clove Oil	Clove oil can also act as a clearing agent.
pH of Staining Solution	Weakly acidic (around 5.0-6.0)	Can be adjusted with a few drops of acetic acid.
Primary Counterstain	Safranin O	Provides excellent contrast for lignified and cutinized tissues.

Experimental Protocols

The following is a detailed, generalized protocol for a double-staining procedure using Safranin O and **Acid Green 25**, suitable for paraffin-embedded or fresh-sectioned plant tissues.

Materials

- · Acid Green 25 powder
- Safranin O powder
- 95% Ethanol
- Absolute Ethanol
- Xylene
- Distilled water
- Glacial acetic acid (optional)
- Mounting medium (e.g., Canada balsam or synthetic resin)



- Microscope slides and coverslips
- Staining jars
- Plant tissue sections (paraffin-embedded or fresh)

Solution Preparation

- Safranin O Stock Solution (1% w/v): Dissolve 1 gram of Safranin O in 100 mL of 95% ethanol.
- Acid Green 25 Staining Solution (0.2% w/v): Dissolve 0.2 grams of Acid Green 25 in 100 mL of 95% ethanol. A few drops of glacial acetic acid can be added to optimize staining.

Staining Procedure for Paraffin-Embedded Sections

- Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.
- Hydration: Rehydrate the sections by passing them through a graded series of ethanol solutions:
 - Absolute ethanol (2 changes, 3 minutes each)
 - 95% ethanol (3 minutes)
 - 70% ethanol (3 minutes)
 - 50% ethanol (3 minutes)
 - Distilled water (5 minutes)
- Primary Staining: Immerse the slides in the Safranin O solution for 2-24 hours, depending on the tissue's lignification.
- Washing: Briefly rinse with distilled water to remove excess Safranin.
- Dehydration: Dehydrate the sections through a graded ethanol series:
 - 50% ethanol (2 minutes)



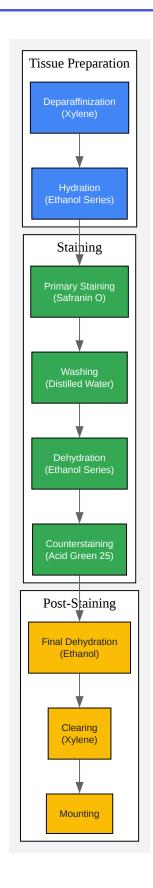
- 70% ethanol (2 minutes)
- Counterstaining: Immerse the slides in the Acid Green 25 solution for 30 seconds to 2 minutes. This step is critical and may require optimization.
- Dehydration: Quickly dehydrate through:
 - 95% ethanol (2 changes, 1 minute each)
 - Absolute ethanol (2 changes, 2 minutes each)
- Clearing: Immerse the slides in two changes of xylene for 5 minutes each.
- Mounting: Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.
- Drying and Observation: Allow the slides to dry before observing under a light microscope.

Expected Results

- Lignified, suberized, and cutinized tissues (e.g., xylem, sclerenchyma, cuticle): Red to pink
- Cellulosic tissues (e.g., parenchyma, collenchyma, phloem): Green
- · Nuclei: Red
- Cytoplasm: Light green

Visualizations

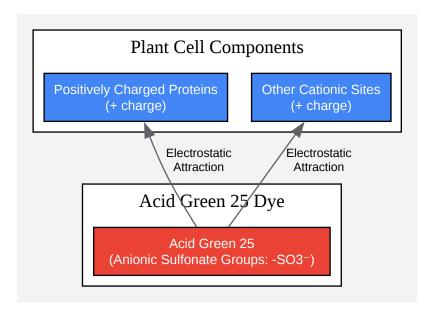




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Caption: Experimental workflow for Safranin and **Acid Green 25** double-staining of plant tissues.



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Caption: Mechanism of **Acid Green 25** staining in plant tissues.

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